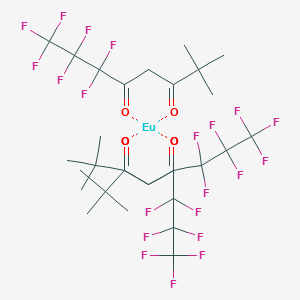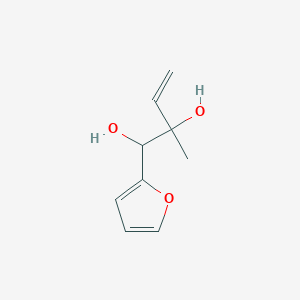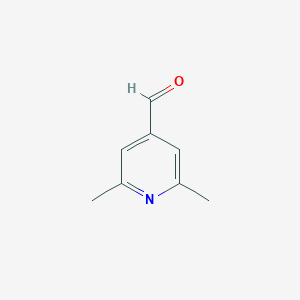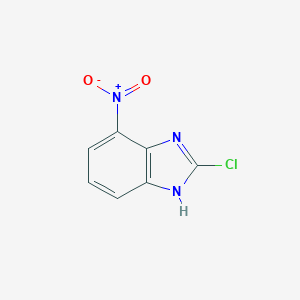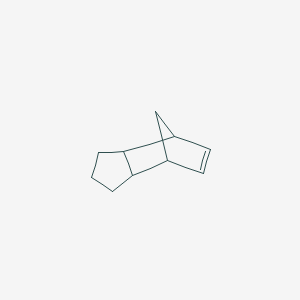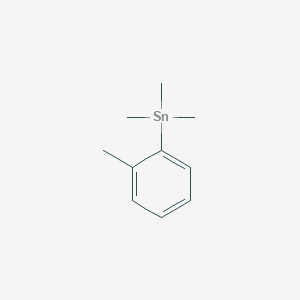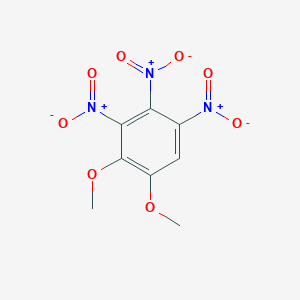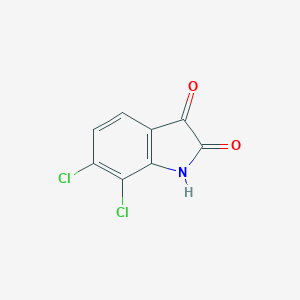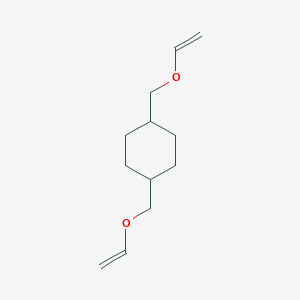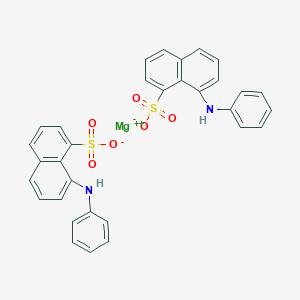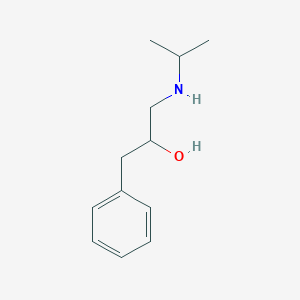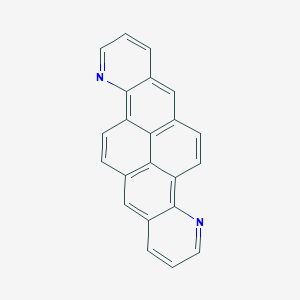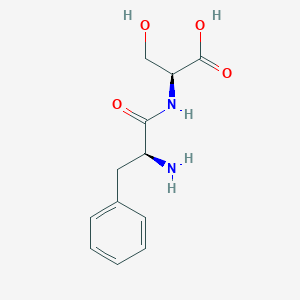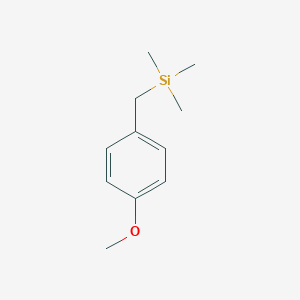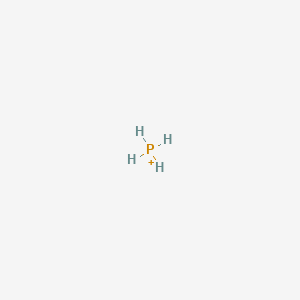
Phosphonium
Vue d'ensemble
Description
Phosphonium is a chemical compound that is widely used in scientific research. It is a positively charged ion that is composed of four carbon atoms and one phosphorus atom. The compound is highly reactive and has a wide range of applications in various fields of science.
Applications De Recherche Scientifique
Transport Properties and Ionicity
Phosphonium ionic liquids (ILs) are promising electrolytes in both basic and applied research. Studies by Philippi et al. (2017) synthesized novel phosphonium ILs, investigating their important transport properties such as viscosity, conductivity, and diffusivity. This research contributes to a better understanding of IL properties based on molecular composition, facilitating the optimization of ILs for practical applications.
Mitochondrial Bioenergetics and Free Radical Biology
Lipophilic phosphonium cations have been significant tools for exploring mitochondrial bioenergetics and free radical biology. As outlined by Ross et al. (2005), these molecules have been extensively used since the late 1960s to study mitochondrial functions.
Removal of Metal Ions
Phosphonium ionic liquids are increasingly used for metal ion separation. Research by Regel-Rosocka et al. (2012) demonstrated the successful application of two quaternary phosphonium salts in removing Zn(II) and iron ions from chloride solutions, showing their effectiveness as extractants.
Polyelectrolytes and Ionic Liquids
Phosphonium cation-based ionic liquids often offer superior properties compared to ammonium cation-based ILs, with applications in batteries, super-capacitors, and corrosion protection. Jangu and Long (2014) discuss how polymerized ionic liquids and polyelectrolytes play major roles in biological applications such as antimicrobials and drug delivery.
Environmental Chemistry
Phosphonates, closely related to phosphonium, are used as chelating agents and scale inhibitors. The study by Nowack (2003) emphasizes the unique properties of phosphonates that affect their environmental behavior, highlighting their strong interaction with surfaces and significant removal in technical and natural systems.
Antimicrobial and Anti-Electrostatic Properties
Phosphonium ionic liquids have been tested for antimicrobial activity and anti-electrostatic properties. Cieniecka-Rosłonkiewicz et al. (2005) found that both the cation structure and the type of anion in these ionic liquids affect their biological activity.
Ionic Liquids Overview
An overview of phosphonium-based ionic liquids and their properties is provided by Fraser and Macfarlane (2009). They discuss the applications of these ILs in extraction solvents, chemical synthesis solvents, and in corrosion protection, among others.
Gene Delivery
Phosphonium salt-containing polymers have emerged as attractive materials for non-viral gene delivery systems. Rose, Mastrotto, and Mantovani (2017) highlight how these materials can enhance the binding of nucleic acids at lower concentrations, mediate good transfection efficiency, and exhibit low cytotoxicity.
Propriétés
Numéro CAS |
16749-13-6 |
|---|---|
Nom du produit |
Phosphonium |
Formule moléculaire |
H4P+ |
Poids moléculaire |
35.006 g/mol |
Nom IUPAC |
phosphanium |
InChI |
InChI=1S/H3P/h1H3/p+1 |
Clé InChI |
XYFCBTPGUUZFHI-UHFFFAOYSA-O |
SMILES |
[PH4+] |
SMILES canonique |
[PH4+] |
Autres numéros CAS |
16749-13-6 |
Synonymes |
Phosphine conjugate acid |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

